molecular formula C15H13BrFNO B5695514 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No. B5695514
M. Wt: 322.17 g/mol
InChI Key: ITIIEUYRQBAIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has a molecular weight of 344.24 g/mol.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is not fully understood. However, it is believed to act as an antagonist at the dopamine D3 receptor. This means that it binds to the receptor and prevents dopamine from binding, which can lead to a decrease in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on dopamine signaling in the brain. This could have implications for a number of physiological processes, including motor control, reward, and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the distribution and function of this receptor in the brain. However, one limitation is that it is a relatively new compound and its effects are not fully understood. Further research is needed to determine its potential as a research tool.

Future Directions

There are a number of future directions for research on 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. One area of interest is its potential use in the treatment of addiction. Because it is believed to act as an antagonist at the dopamine D3 receptor, it could be used to reduce the rewarding effects of drugs of abuse. Another area of interest is its potential use in the treatment of Parkinson's disease. Because it has an effect on dopamine signaling in the brain, it could be used to alleviate some of the symptoms of this disease. Overall, further research is needed to determine the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. It has a high affinity for the dopamine D3 receptor and can be used as a radioligand to study its distribution and function in the brain. Its mechanism of action is not fully understood, but it is believed to act as an antagonist at the dopamine D3 receptor. Its potential advantages and limitations for lab experiments are still being studied, and there are a number of future directions for research on this compound. Overall, this compound has the potential to be a useful tool in scientific research.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is heated under reflux for several hours. The resulting product is then purified using column chromatography to yield a white solid.

Scientific Research Applications

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has been used in a variety of scientific research applications. One of its main uses is in the study of the dopamine D3 receptor. This receptor is involved in a number of physiological processes, including motor control, reward, and addiction. This compound has been shown to have high affinity for the dopamine D3 receptor and can be used as a radioligand to study its distribution and function in the brain.

properties

IUPAC Name

4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(17)8-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIIEUYRQBAIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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